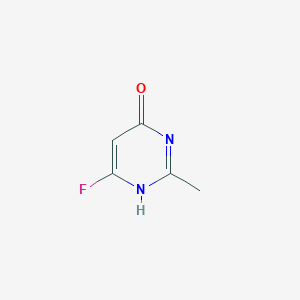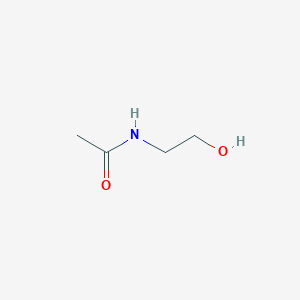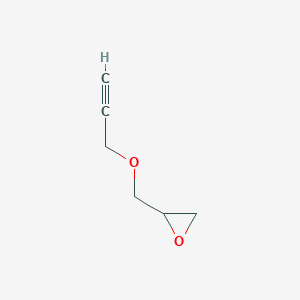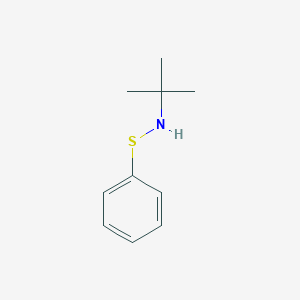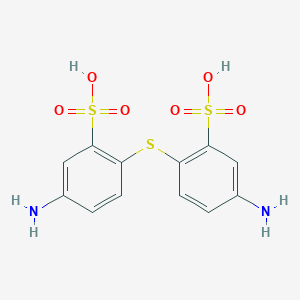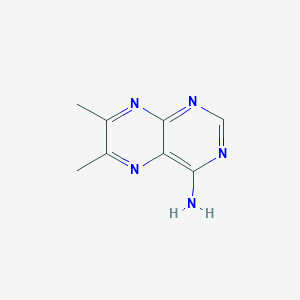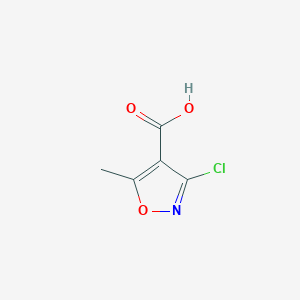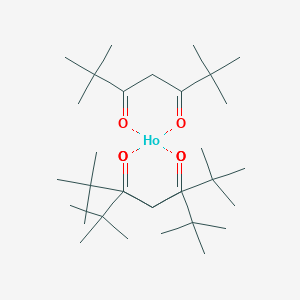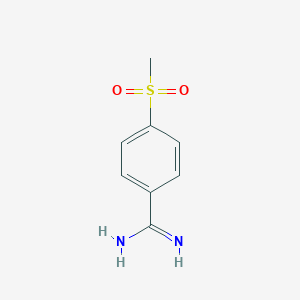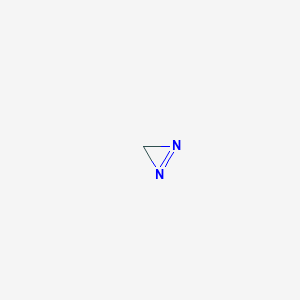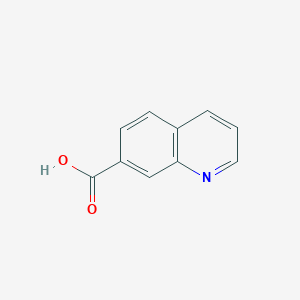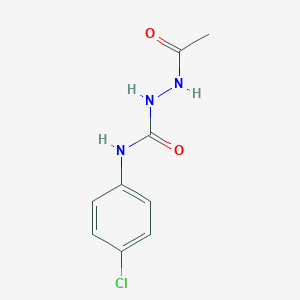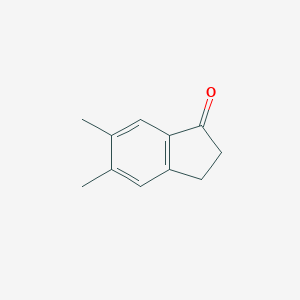
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial processes. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate typically involves the reaction of N,N-Dimethylcyclohexylamine with carbon disulfide and dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
N,N-Dimethylcyclohexylamine+Carbon disulfide+Dibutylamine→N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to enhance the yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcyclohexylamine
- Dibutyldithiocarbamate
- N,N-Diethyldithiocarbamate
Uniqueness
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is unique due to its combined structural features of both N,N-Dimethylcyclohexylamine and dibutyldithiocarbamate. This combination allows it to exhibit properties of both amines and dithiocarbamates, making it versatile in various applications. Its ability to chelate metal ions and interact with thiol groups sets it apart from other similar compounds.
Properties
CAS No. |
149-82-6 |
|---|---|
Molecular Formula |
C17H36N2S2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)azanium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3 |
InChI Key |
APWMBANPMBFWLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].C[NH+](C)C1CCCCC1 |
Key on ui other cas no. |
149-82-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


